molecular formula C16H17NO3 B3036001 {[2-(Benzyloxy)-3-methoxyphenyl]methylene}(methyl)ammoniumolate CAS No. 338794-87-9

{[2-(Benzyloxy)-3-methoxyphenyl]methylene}(methyl)ammoniumolate

Cat. No.: B3036001
CAS No.: 338794-87-9
M. Wt: 271.31 g/mol
InChI Key: NSRFXSBAYDNICR-BOPFTXTBSA-N
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Description

“{[2-(Benzyloxy)-3-methoxyphenyl]methylene}(methyl)ammoniumolate” is a chemical compound with the molecular formula C16H17NO3 . It is also known as (Z)-{[2-(benzyloxy)-3-methoxyphenyl]methylidene}(methyl)oxidoazanium .

Scientific Research Applications

Organic Synthesis

  • Protecting Group Applications

    The protecting group di-(4-methoxyphenyl)methyl, which is similar in structure to the queried compound, has been utilized for the synthesis of urethanes and uridine derivatives. This group can be efficiently removed using specific reagents, demonstrating its utility in complex organic syntheses (AbuSbeih et al., 1992).

  • Stevens Rearrangement

    Compounds similar to the queried molecule have been used in the Stevens rearrangement process. This reaction involves ammonium salts containing an allyloxycarbonylmethyl group, leading to the formation of allyl 2-dialkylamino-4-pentenoates. Such transformations are key in synthetic organic chemistry (Babakhanyan et al., 2003).

Materials Science

  • Photovoltaic Cells

    In the field of materials science, related compounds have been investigated for their application in organic photovoltaic cells. Specifically, polymers with pendant ionic ammoniums were used as cathode interfacial layers, enhancing the device performance significantly. This indicates the potential of such compounds in renewable energy technologies (Chen et al., 2012).

  • Electric Double Layer Capacitors

    Aliphatic quaternary ammonium salts, which are structurally related, have been evaluated for use in electric double layer capacitor applications. These compounds demonstrated useful electrochemical properties, such as wide potential windows and high ionic conductivity, crucial for energy storage technologies (Sato et al., 2004).

Properties

IUPAC Name

1-(3-methoxy-2-phenylmethoxyphenyl)-N-methylmethanimine oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-17(18)11-14-9-6-10-15(19-2)16(14)20-12-13-7-4-3-5-8-13/h3-11H,12H2,1-2H3/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSRFXSBAYDNICR-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](=CC1=C(C(=CC=C1)OC)OCC2=CC=CC=C2)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/[N+](=C/C1=C(C(=CC=C1)OC)OCC2=CC=CC=C2)/[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338794-87-9
Record name Methanamine, N-[[3-methoxy-2-(phenylmethoxy)phenyl]methylene]-, N-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338794-87-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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